tert-Butyl(dimethyl)stibane
Description
tert-Butyl(dimethyl)stibane, with the chemical formula (CH₃)₂Sb-C(CH₃)₃, is an organoantimony compound characterized by a central antimony (Sb) atom bonded to two methyl groups and a bulky tert-butyl group. This compound belongs to the broader class of stibanes (SbR₃), which exhibit diverse structural and electronic properties depending on their substituents. The tert-butyl group introduces significant steric hindrance, influencing the molecule’s conformation, stability, and reactivity.
Properties
CAS No. |
138260-00-1 |
|---|---|
Molecular Formula |
C6H15Sb |
Molecular Weight |
208.94 g/mol |
IUPAC Name |
tert-butyl(dimethyl)stibane |
InChI |
InChI=1S/C4H9.2CH3.Sb/c1-4(2)3;;;/h1-3H3;2*1H3; |
InChI Key |
QQRKOFXRIWEHIV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Sb](C)C |
Canonical SMILES |
CC(C)(C)[Sb](C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The Sb–C bond in tert-butyl(dimethyl)stibane is significantly shorter than Sb–S (2.43 Å) or Sb–Se (2.57 Å) bonds in the chalcogen analogs, reflecting stronger covalent interactions between Sb and carbon .
- The C–Sb–C bond angle (~95°) is slightly larger than C–Sb–S (94.5°) or C–Sb–Se (93.8°), likely due to steric repulsion from the bulky tert-butyl group.
Electronic and Reactivity Differences
- Electronegativity Effects : The electronegativity of substituents (S > Se > C) influences the Sb center’s electron density. The tert-butyl group, being electron-donating, increases Sb’s nucleophilicity compared to the electron-withdrawing S/Se groups.
- Thermal Stability : Bulky alkyl groups like tert-butyl enhance thermal stability by shielding the Sb center from decomposition pathways. In contrast, chalcogen-substituted stibanes are more prone to oxidation or ligand exchange reactions .
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